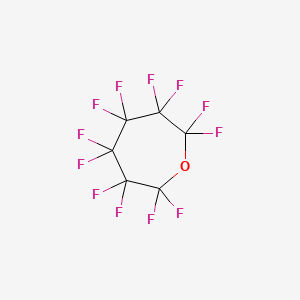
Dodecafluorooxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluorooxepane typically involves the fluorination of oxepane. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety and efficiency of the production process. The use of catalysts and specific reaction conditions can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dodecafluorooxepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated ethers.
Substitution: Various substituted perfluorinated ethers.
Scientific Research Applications
Dodecafluorooxepane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of dodecafluorooxepane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but its low toxicity and stability make it a promising candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluorohexane: Another perfluorinated compound with similar thermal stability and chemical resistance.
Perfluorooctane: Known for its use in industrial applications and similar chemical properties.
Perfluorodecalin: Used in medical applications and shares similar biocompatibility.
Uniqueness
Dodecafluorooxepane stands out due to its unique ether structure, which provides distinct chemical properties compared to other perfluorinated compounds. Its combination of low toxicity, high thermal stability, and low global warming potential makes it particularly valuable in both scientific research and industrial applications.
Properties
CAS No. |
788-41-0 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooxepane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,14)6(17,18)19-5(15,16)3(1,11)12 |
InChI Key |
WDXFZSLMIIPQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















